4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl- is a complex organic compound that belongs to the quinazolinone and benzimidazole families. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes both quinazolinone and benzimidazole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole intermediate, which is then coupled with a quinazolinone derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated systems and large-scale reactors .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone or benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone or benzimidazole rings are replaced by other nucleophiles. Common reagents include halides and amines.
Cyclization: Cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity
Scientific Research Applications
4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research has shown its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The pathways involved often include the inhibition of key enzymes and the disruption of signaling pathways essential for cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds include other quinazolinone and benzimidazole derivatives, such as:
4(3H)-Quinazolinone derivatives: Known for their anticancer and antimicrobial properties.
Benzimidazole derivatives: Used as antiparasitic and antifungal agents.
Dimethylaminomethylidene derivatives: Studied for their potential as anti-inflammatory and antitumor agents.
The uniqueness of 4(3H)-Quinazolinone, 3-(2-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)phenyl)-2-methyl- lies in its combined structure, which allows it to exhibit a broader range of biological activities compared to its individual components .
Properties
CAS No. |
91045-39-5 |
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Molecular Formula |
C25H23N5O |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[2-[1-[(dimethylamino)methyl]benzimidazol-2-yl]phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C25H23N5O/c1-17-26-20-12-6-4-10-18(20)25(31)30(17)22-14-8-5-11-19(22)24-27-21-13-7-9-15-23(21)29(24)16-28(2)3/h4-15H,16H2,1-3H3 |
InChI Key |
SDTQFADTMAEAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C4=NC5=CC=CC=C5N4CN(C)C |
Origin of Product |
United States |
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